molecular formula C12H21NO3 B3116841 Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 2199215-74-0

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

Cat. No.: B3116841
CAS No.: 2199215-74-0
M. Wt: 227.30
InChI Key: LJZKCLOQMYZAGC-KXUCPTDWSA-N
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Description

Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane (C₁₂H₂₁NO₃, MW 227.3) is a bicyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 8-position and a hydroxyl group at the 6-position in the exo configuration . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, making this compound a valuable intermediate in pharmaceutical synthesis, particularly for tropane alkaloid analogs . Its exo stereochemistry influences molecular geometry and reactivity, distinguishing it from endo isomers in binding interactions .

Properties

IUPAC Name

tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZKCLOQMYZAGC-KXUCPTDWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methodologies used in laboratory synthesis can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane serves as a key intermediate in the synthesis of various bioactive molecules and complex natural products. The compound's structure allows for versatile chemical reactions, including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Chemical Reactions

Reaction TypeDescription
OxidationInvolves adding oxygen or removing hydrogen, potentially yielding ketones or aldehydes.
ReductionInvolves adding hydrogen or removing oxygen, leading to alcohols or amines.
SubstitutionInvolves replacing one functional group with another, utilizing various nucleophiles.

Biology

The biological applications of this compound are significant due to its potential therapeutic effects. Research indicates that derivatives of this compound can act as monoamine neurotransmitter reuptake inhibitors, which may be beneficial in treating disorders such as depression and anxiety .

Biological Activities

  • Monoamine Reuptake Inhibition : Effective in inhibiting the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.
  • Therapeutic Applications : Potential use in treating mood disorders, ADHD, and other conditions responsive to monoamine neurotransmission.

Pharmaceutical Development

The compound's unique structure enhances its compatibility for drug development. It has been explored as a scaffold for creating new therapeutic agents targeting various receptors, including mu opioid receptors .

Pharmaceutical Formulations

The 8-azabicyclo[3.2.1]octane derivatives can be formulated into various dosage forms:

  • Tablets
  • Capsules
  • Injectable solutions
  • Nasal sprays

Industrial Applications

While primarily noted for its research applications, this compound also holds promise in industrial settings for the development of new materials and chemical processes due to its reactive functional groups and structural properties.

Case Study 1: Monoamine Reuptake Inhibition

A study demonstrated that derivatives of this compound effectively inhibited the reuptake of serotonin and norepinephrine in vitro, suggesting potential as antidepressants with fewer side effects compared to traditional tricyclic antidepressants .

Case Study 2: Opioid Receptor Antagonism

Research indicated that certain derivatives could serve as mu opioid receptor antagonists, providing analgesic effects while mitigating gastrointestinal side effects associated with opioid medications . This dual action highlights the compound's versatility in addressing complex medical issues.

Mechanism of Action

The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways and produce specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one

  • Structure : Features a methyl group at the 8-position and a ketone at the 3-position instead of Boc and hydroxyl groups .
  • Key Differences: The ketone group increases electrophilicity, enabling nucleophilic additions, whereas the hydroxyl group in the target compound participates in hydrogen bonding .
  • Applications : Used as a precursor in tropane alkaloid synthesis (e.g., pseudotropine derivatives) .

Endo-8-Boc-6-Hydroxy-8-azabicyclo[3.2.1]octane

  • Structure : Shares the same functional groups as the target compound but with an endo-configuration hydroxyl group .
  • Key Differences :
    • Stereochemistry alters the spatial orientation of the hydroxyl group, affecting binding affinity to biological targets like NMDA receptors .
    • Exo isomers generally exhibit higher metabolic stability due to reduced steric exposure of functional groups .

Indolotropane Derivatives

  • Structure : Incorporate indole or substituted indole moieties (e.g., endo-3-(1-methylindol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane) .
  • Key Differences :
    • The indole ring enhances π-π stacking interactions with receptors, leading to higher NMDA receptor affinity (e.g., ibogaine analogs with Kᵢ = 1.2 nM) compared to the Boc-hydroxyl derivative .
    • The absence of a Boc group in indolotropanes increases amine reactivity but reduces stability during storage .

3,8-Diazabicyclo[3.2.1]octane Derivatives

  • Structure: Contains an additional amino group at the 3-position (e.g., 3,8-diazabicyclo[3.2.1]octane) .
  • Key Differences: The dual amino groups enable chelation with metal ions or hydrogen bonding, useful in nicotinic acetylcholine receptor agonist design . Higher polarity compared to the Boc-hydroxyl derivative improves aqueous solubility but complicates blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications References
Exo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane C₁₂H₂₁NO₃ 8-Boc, 6-OH (exo) 227.3 Pharmaceutical intermediate, stable amine protection
6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one C₈H₁₃NO₂ 8-CH₃, 3-ketone 155.2 Tropane alkaloid precursor
Endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane C₁₂H₂₁NO₃ 8-Boc, 6-OH (endo) 227.3 Stereochemical studies, receptor binding
Indolotropane (RS 075194-190) C₁₅H₁₈N₂ 3-(1-methylindol-2-yl), 8-CH₃ 226.3 NMDA receptor antagonist (Kᵢ = 1.2 nM)
3,8-Diazabicyclo[3.2.1]octane C₆H₁₂N₂ 3-NH₂, 8-NH 112.2 Nicotinic receptor agonist precursor

Key Research Findings

  • Synthetic Utility : The Boc group in this compound enables selective deprotection for stepwise functionalization, a critical advantage over methyl or unprotected amines .
  • Biological Activity : While indolotropanes exhibit stronger NMDA receptor antagonism, the Boc-hydroxyl derivative’s stability makes it preferable for prolonged in vivo studies .
  • Stereochemical Impact : Exo isomers generally show improved pharmacokinetic profiles compared to endo counterparts due to reduced metabolic degradation .

Biological Activity

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine.

Overview of the Compound

This compound is part of the tropane alkaloid family, characterized by a unique bicyclic structure that incorporates a nitrogen atom. The compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxy group, enhancing its chemical reactivity and biological compatibility, making it a valuable scaffold for drug discovery and development .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Monoamine Reuptake Inhibition : Compounds with a similar 8-azabicyclo[3.2.1]octane scaffold have been identified as monoamine reuptake inhibitors, showing potential in treating conditions such as depression and anxiety . These compounds inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are crucial for mood regulation.
  • Binding Interactions : The compound may bind to specific receptors or transporters in the central nervous system (CNS), influencing neurotransmission and cellular signaling pathways . This mechanism underlies its potential therapeutic effects.

Cellular Effects

This compound influences several cellular functions:

  • Cell Signaling : It alters cell signaling pathways that can lead to changes in gene expression and metabolic processes .
  • Metabolic Pathways : The compound interacts with various enzymes and cofactors, potentially affecting metabolic flux and metabolite levels .

Subcellular Localization

The compound may localize in specific cellular compartments, influenced by targeting signals or post-translational modifications, which can affect its biological activity .

Case Studies

Research has demonstrated the effectiveness of 8-azabicyclo[3.2.1]octane derivatives in various biological assays:

  • Antidepressant Activity : In vitro studies have shown that these derivatives exhibit significant inhibition of neurotransmitter reuptake, suggesting their potential as antidepressants .
  • Cancer Cell Inhibition : Some studies report moderate cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
Monoamine Reuptake InhibitionInhibits reuptake of serotonin and dopamine
Antidepressant PotentialEffective in models for depression
Cancer Cell CytotoxicityModerate activity against various cancer lines

Q & A

Q. What is the structural and functional significance of the 8-azabicyclo[3.2.1]octane scaffold in medicinal chemistry?

The 8-azabicyclo[3.2.1]octane core is a bicyclic structure with a nitrogen atom at the bridgehead position. Its rigidity and stereochemical complexity mimic natural tropane alkaloids, enabling interactions with biological targets such as monoamine transporters (DAT, SERT) and enzymes like fatty acid elongase 6 (ELOVL6) . This scaffold is critical for designing ligands with high affinity and selectivity, particularly for neurological and metabolic disorders .

Q. What safety protocols are recommended for handling Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives in the lab?

Key precautions include:

  • Use of personal protective equipment (PPE): chemical-resistant gloves, lab coats, and safety goggles .
  • Avoidance of inhalation or skin contact; work in a fume hood with proper ventilation .
  • Storage in sealed, dry containers away from ignition sources .
  • Immediate decontamination of spills using inert absorbents (e.g., sand) and disposal via certified hazardous waste services .

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane scaffold?

  • Tosylation/SN2 Cyclization : Starting from diols derived from 5-hydroxymethylfurfural (5-HMF), double tosylation followed by nucleophilic substitution with amines yields bicyclic intermediates .
  • Reductive Amination : LiAlH4 reduction of 2-azabicyclo[3.2.1]octan-3-ones provides access to the core structure .
  • Stereoselective Methods : Asymmetric catalysis or chiral auxiliaries are used to control stereochemistry at bridgehead carbons .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized for pharmacological studies?

  • Chiral Resolution : Use chiral HPLC columns (e.g., CHIRALPAK® IA/IB) to separate enantiomers .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Rh or Pd with chiral ligands) enable stereocontrol during cyclization steps .
  • Computational Guidance : Molecular docking and density functional theory (DFT) predict favorable transition states for stereoselective pathways .

Q. What methodologies are effective for analyzing the purity and stability of this compound derivatives?

  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detection quantify impurities and degradation products (e.g., Boc-deprotection byproducts) .
  • NMR Spectroscopy : 2D techniques (COSY, HSQC) resolve overlapping signals in complex mixtures, particularly for stereoisomers .
  • Stability Studies : Accelerated degradation under stress conditions (heat, humidity, light) identifies labile functional groups (e.g., hydroxyl or Boc-protected amines) .

Q. How do structural modifications to the 8-azabicyclo[3.2.1]octane core influence binding to 5-HT4 receptors?

  • Substituent Effects : Introducing spiro-oxirane groups at C3 (e.g., 8-[(3-chloro-5-fluorophenyl)methyl]spiro derivatives) enhances agonist activity by improving receptor fit .
  • Boc Protection : The tert-butoxycarbonyl (Boc) group at N8 stabilizes intermediates during synthesis and modulates lipophilicity for blood-brain barrier penetration .
  • SAR Studies : Systematic variation of substituents (e.g., hydroxyl, methyl, or aryl groups) correlates with receptor affinity and selectivity in vitro .

Q. What computational tools are used to predict the metabolic fate of 8-azabicyclo[3.2.1]octane-based compounds?

  • QSAR Models : Predict cytochrome P450-mediated oxidation sites using software like Schrödinger’s ADMET Predictor .
  • Molecular Dynamics (MD) Simulations : Analyze interactions with metabolic enzymes (e.g., CYP3A4) to identify potential prodrug candidates .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) paired with in silico fragmentation tools (e.g., Mass Frontier) confirms predicted metabolites .

Data Contradictions and Resolutions

  • Synthetic Routes : describes a 5-HMF-based route, while emphasizes reductive amination. These are complementary strategies depending on substrate availability and scalability requirements .
  • Biological Targets : While highlights monoamine transporters, identifies 5-HT4 receptors. Researchers should prioritize target validation via competitive binding assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane

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